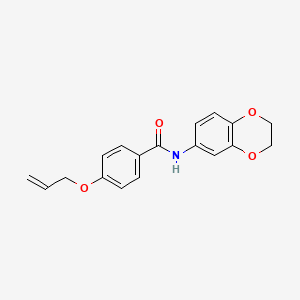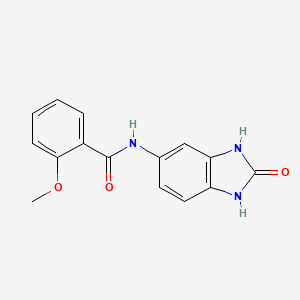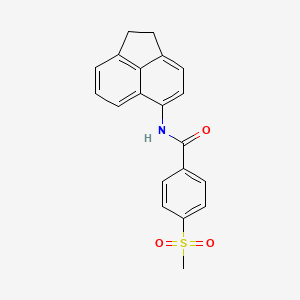![molecular formula C19H15N3O2 B4401088 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline](/img/structure/B4401088.png)
2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline
Vue d'ensemble
Description
2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential anticancer agent, as well as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. In analytical chemistry, it has been employed as a chiral selector for enantiomeric separation.
Mécanisme D'action
The mechanism of action of 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In neurodegenerative diseases, it has been suggested to act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, depending on the context of its use. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, it has been suggested to improve cognitive function and reduce neuronal damage. In materials science, it has been shown to exhibit strong fluorescence properties, making it useful for sensing and detection applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline in lab experiments is its versatility, as it can be used in various fields and applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
Orientations Futures
There are several future directions for the research and development of 2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is the exploration of its use in materials science, particularly in the development of new materials with unique properties. Additionally, further research is needed to elucidate its mechanism of action and optimize its use in various applications.
Propriétés
IUPAC Name |
2-[(2-methylquinolin-8-yl)oxymethyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13-10-11-14-8-5-9-16(18(14)20-13)23-12-17-21-22-19(24-17)15-6-3-2-4-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNAVJCZTCAJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=NN=C(O3)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401009.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)

![N-(4-butoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4401037.png)
![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)
![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)

![4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
![methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4401075.png)
![3-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401077.png)
![4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4401099.png)